

Toxicological Profile of Dimethyl Adipate: A Technical Guide

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Compound of Interest

Compound Name: Methyl adipate

Cat. No.: B8814857

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This technical guide provides a comprehensive overview of the toxicological data available for **dimethyl adipate**. The information is compiled from various scientific sources and regulatory assessments, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Toxicological Data

The toxicological profile of **dimethyl adipate** indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive, or developmental toxicity at current exposure levels. Much of the available data is derived from studies on analogous substances, a practice known as "read-across," which is a scientifically accepted method for filling data gaps.

Quantitative Toxicological Data Summary

Endpoint	Species	Route	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	> 5,000 mg/kg	[1]
LD50	Rat	Intraperitoneal	1800 mg/kg	[2][3]
LD50	Rabbit	Dermal	> 5,000 mg/kg	[4]
LC50 (4-hour)	Rat	Inhalation	~4000 mg/m ³ (for a dibasic ester blend)	[5]
Repeated Dose Toxicity				
NOAEL (90-day)	Rat	Inhalation	103.7 mg/kg/day (calculated from NOAEC)	[6]
Derived NOAEL	-	-	100 mg/kg/day (from read-across)	[6]
Reproductive & Developmental Toxicity				
NOAEL (Fertility)	Rat	-	1000 mg/kg/day (from read-across)	[6]
NOAEL (Developmental)	Rat	-	300 mg/kg/day (from read-across)	[6]
NOAEL (Maternal Toxicity)	Rat	Inhalation	160 mg/m ³ (for a dibasic ester blend)	[5]
NOAEL (Fetal Toxicity)	Rat	Inhalation	440 mg/m ³ (for a dibasic ester)	[5]

blend)

Genotoxicity				
Bacterial Reverse Mutation (Ames)	S. typhimurium	In vitro	Negative (with and without metabolic activation)	[4]
In vivo Micronucleus Test	Rat	-	Negative	[1][4]
Skin & Eye Irritation				
Skin Irritation	Rabbit	Dermal	Not irritating	[4]
Eye Irritation	Rabbit	Ocular	Not irritating	[1]

NOAEL: No Observed Adverse Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

- Test System: Typically, young adult female rats are used.
- Procedure: A single dose of **dimethyl adipate** is administered by oral gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals.
- Endpoint: The LD50 is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Skin Irritation (Based on OECD Guideline 404)

- Test System: Albino rabbits are the preferred species.
- Procedure: A small area of the animal's skin is shaved. 0.5 mL of liquid **dimethyl adipate** is applied to the shaved area and covered with a gauze patch for a 4-hour exposure period. After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation (Based on OECD Guideline 405)

- Test System: Albino rabbits are used.
- Procedure: A single dose of 0.1 mL of **dimethyl adipate** is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- Endpoint: The substance is classified based on the scoring of the observed ocular lesions and their reversibility.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA) are used.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Procedure: The bacterial strains are exposed to various concentrations of **dimethyl adipate**, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).[\[12\]](#) The mixture is plated on a minimal agar medium lacking the specific amino acid required by the tester strain. After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.[\[11\]](#)

- Endpoint: A substance is considered mutagenic if it causes a concentration-dependent, reproducible, and significant increase in the number of revertant colonies compared to the solvent control.[12]

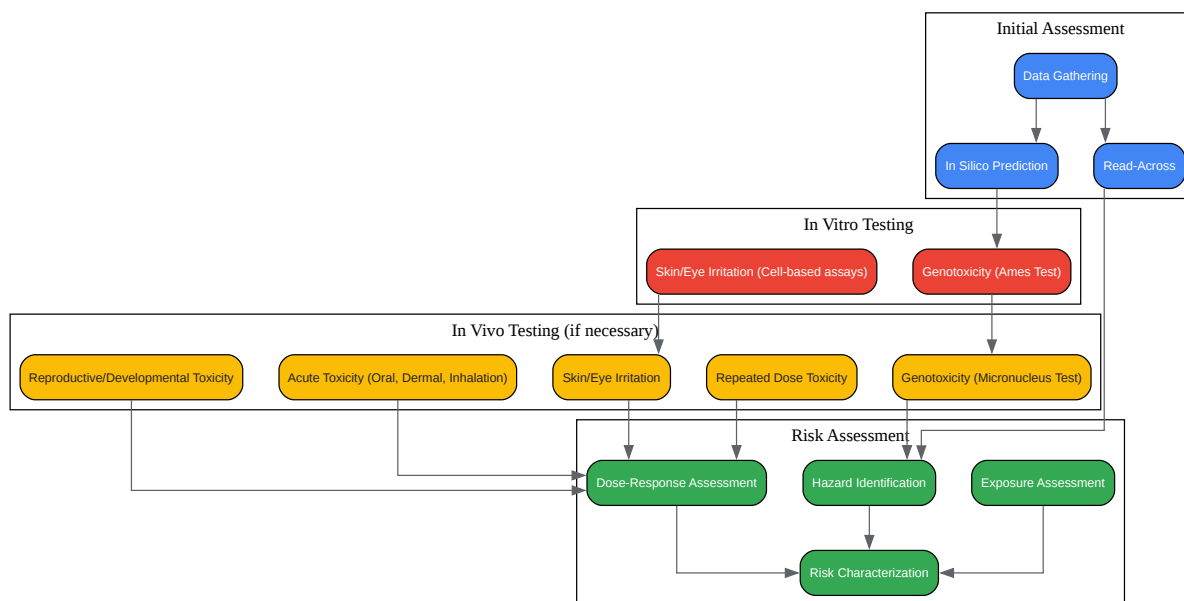
In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

- Test System: Typically, mice or rats are used.[14][15]
- Procedure: The animals are exposed to **dimethyl adipate**, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow is collected at appropriate time points after exposure (e.g., 24 and 48 hours).[14] The bone marrow cells are then stained, and immature (polychromatic) erythrocytes are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14][16][17]
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[14]

Visualizations

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like **dimethyl adipate**.

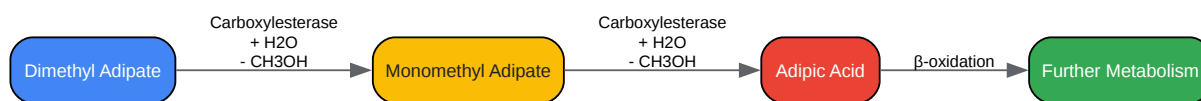


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Caption: A typical workflow for toxicological assessment.

Metabolic Pathway of Dimethyl Adipate

Dimethyl adipate is metabolized through hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.



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Caption: Metabolic pathway of **dimethyl adipate**.

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